molecular formula C7H4Cl2N4 B1596792 5-(3,4-Dichlorophenyl)-1H-Tetrazole CAS No. 41421-27-6

5-(3,4-Dichlorophenyl)-1H-Tetrazole

Cat. No. B1596792
CAS RN: 41421-27-6
M. Wt: 215.04 g/mol
InChI Key: SPKVZXBNWCKHGR-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1H-Tetrazole (5-DCFT) is a heterocyclic organic compound with a tetrazole ring and two chlorine atoms attached to the phenyl ring. It is a colorless, crystalline solid that has a melting point of 143-145°C and a boiling point of 265°C. 5-DCFT has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in polymerization.

Scientific Research Applications

Molecular Structure and Docking Studies

The molecular structures of tetrazole derivatives, including a close variant, 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been elucidated through X-ray crystallography. These studies reveal the planar nature of the tetrazole rings and their non-conjugation with the aryl rings. Moreover, molecular docking studies on cyclooxygenase-2 enzyme inhibitors highlight the potential of tetrazoles in drug design due to their specific orientations and interactions within the enzyme's active site, underscoring the importance of tetrazole derivatives in medicinal chemistry (Al-Hourani et al., 2015).

Synthetic Heterocycles and Medicinal Chemistry

Tetrazoles serve as key synthetic intermediates in organic and medicinal chemistry, owing to their similarity to carboxylic acids in terms of acidity, lipophilicity, and metabolic resistance. This characteristic makes them invaluable in the synthesis of heterocyclic compounds and drug design, where they function as bioisosteres of carboxylic acids. The versatility of 5-substituted tetrazoles, including 5-(3,4-Dichlorophenyl)-1H-tetrazole, in these areas demonstrates their broad utility across various chemical syntheses and pharmaceutical applications (Roh, Vávrová, & Hrabálek, 2012).

Electron Attachment Reactivity

Research into the electron-induced reactivity of tetrazole derivatives, such as 5-(4-chlorophenyl)-1H-tetrazole, highlights the influence of molecular structure on their chemical behavior. These studies, supported by density functional theory calculations, provide insights into the susceptibility of the tetrazole ring to electron-induced ring opening, a process that is crucial for understanding the chemical and physical properties of these compounds in various applications (Luxford, Fedor, & Kočišek, 2021).

Metal–Organic Coordination Polymers

Tetrazole derivatives are utilized in the construction of metal–organic coordination polymers, with applications in luminescence and magnetic behaviors. The diverse structural characteristics and properties of these polymers, derived from different metal centers and substituted groups on tetrazole ligands, illustrate the tetrazoles' versatility in materials science, potentially leading to novel functional materials for various technological applications (Sun et al., 2013).

Corrosion Inhibition

A specific study on 5-(4-chlorophenyl)-1H-tetrazole, a derivative closely related to 5-(3,4-Dichlorophenyl)-1H-tetrazole, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in the oil and natural gas industries. This research underscores the potential of tetrazole compounds in industrial applications, where they can protect metals from corrosive environments, thus extending the lifespan and reliability of infrastructure (Kamble & Dubey, 2021).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKVZXBNWCKHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384584
Record name 5-(3,4-Dichlorophenyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-1H-Tetrazole

CAS RN

41421-27-6
Record name 5-(3,4-Dichlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41421-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dichlorophenyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Prajapti, A Nagarsenkar, BN Babu - Tetrahedron Letters, 2014 - Elsevier
A simple and efficient protocol is developed for the synthesis of 5-substituted 1H-tetrazole derivatives from various nitriles and sodium azide (NaN 3 ) via [3+2] cycloaddition reaction …
Number of citations: 56 www.sciencedirect.com

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